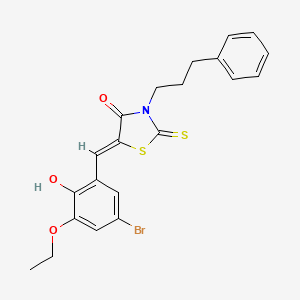![molecular formula C26H26N2O2 B4744672 2,9-di-tert-butyl[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B4744672.png)
2,9-di-tert-butyl[1,4]benzoxazino[2,3-b]phenoxazine
Overview
Description
2,9-di-tert-butyl[1,4]benzoxazino[2,3-b]phenoxazine is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has shown promising results in the areas of pharmacology, biochemistry, and material science.
Mechanism of Action
The mechanism of action of 2,9-di-tert-butyl[1,4]benzoxazino[2,3-b]phenoxazine is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects through the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. In material science, this compound acts as a fluorescent probe by binding to specific analytes and emitting a characteristic fluorescence signal.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has also been shown to possess DNA-binding properties, making it a potential candidate for the development of DNA sensors.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,9-di-tert-butyl[1,4]benzoxazino[2,3-b]phenoxazine in lab experiments is its high stability and purity. This compound is also relatively easy to synthesize, making it readily available for use in various experiments. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its applications in certain experiments.
Future Directions
There are several future directions for the research on 2,9-di-tert-butyl[1,4]benzoxazino[2,3-b]phenoxazine. One potential direction is the development of this compound as a therapeutic agent for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another potential direction is the development of this compound as a fluorescent probe for the detection of various analytes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential applications in various fields of scientific research. This compound possesses antioxidant and anti-inflammatory properties, DNA-binding properties, and has potential applications as a fluorescent probe. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Scientific Research Applications
2,9-di-tert-butyl[1,4]benzoxazino[2,3-b]phenoxazine has shown potential applications in various fields of scientific research. In pharmacology, this compound has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. In material science, this compound has shown potential applications as a fluorescent probe for the detection of various analytes. In biochemistry, this compound has been shown to possess DNA-binding properties, making it a potential candidate for the development of DNA sensors.
Properties
IUPAC Name |
2,9-ditert-butyl-[1,4]benzoxazino[2,3-b]phenoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-25(2,3)15-7-9-21-17(11-15)27-19-13-24-20(14-23(19)29-21)28-18-12-16(26(4,5)6)8-10-22(18)30-24/h7-14H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGWNXOWGMEYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC3=CC4=NC5=C(C=CC(=C5)C(C)(C)C)OC4=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-phenoxybutanamide](/img/structure/B4744620.png)
![1-(3-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4744627.png)

![1-[3-(2-tert-butylphenoxy)propyl]piperidine](/img/structure/B4744635.png)
![N-(3-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4744642.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4744644.png)

![N,N'-{1,8-naphthalenediylbis[imino(thioxomethylene)]}bis(2-fluorobenzamide)](/img/structure/B4744656.png)
![2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4744657.png)
![1-methyl-5-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4744660.png)

![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B4744678.png)
